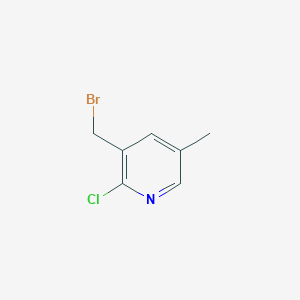
3-(Bromomethyl)-2-chloro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-chloro-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-methylpyridine typically involves the bromination of 2-chloro-5-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of reaction conditions such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-chloro-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is 2-chloro-5-methylpyridine.
Scientific Research Applications
3-(Bromomethyl)-2-chloro-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-methylpyridine involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The chloro and methyl groups also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the chloro substituent.
2-Chloro-5-methylpyridine: Lacks the bromomethyl group.
3-(Chloromethyl)-2-chloro-5-methylpyridine: Similar but with a chloromethyl group instead of bromomethyl.
Uniqueness
3-(Bromomethyl)-2-chloro-5-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chloro-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3 |
InChI Key |
VTLMFZRJTZFZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


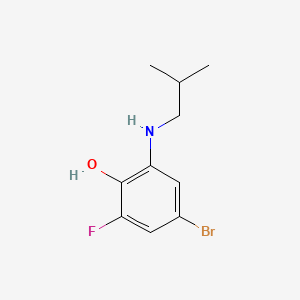
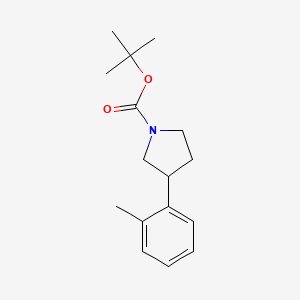
![6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675894.png)
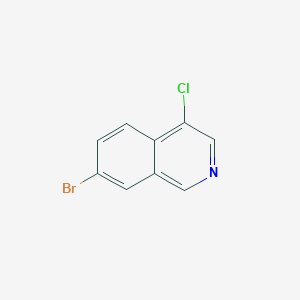
![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
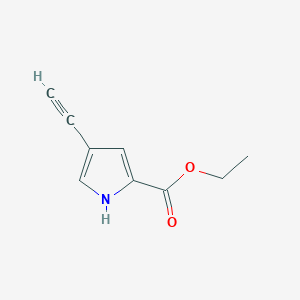
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
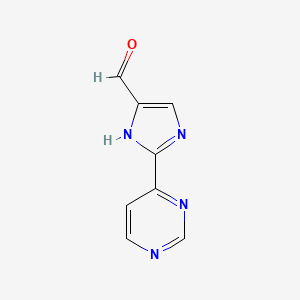
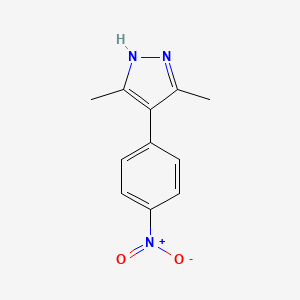

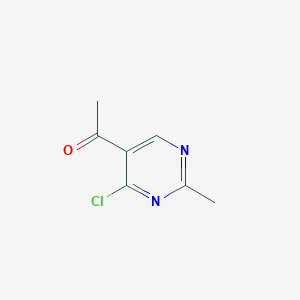
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
